6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone
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Overview
Description
6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzylamine and 6,8-dichloroquinazolinone.
Condensation Reaction: The starting materials undergo a condensation reaction under controlled conditions, often in the presence of a catalyst or under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the halogen positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloroquinazolinone: A related compound with similar structural features.
2,4-Dichlorobenzylamine: A precursor used in the synthesis of the target compound.
Uniqueness
6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
618443-50-8 |
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Molecular Formula |
C15H8Cl4N2O |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
6,8-dichloro-3-[(2,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H8Cl4N2O/c16-9-2-1-8(12(18)4-9)6-21-7-20-14-11(15(21)22)3-10(17)5-13(14)19/h1-5,7H,6H2 |
InChI Key |
QWUWLAGGZREEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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